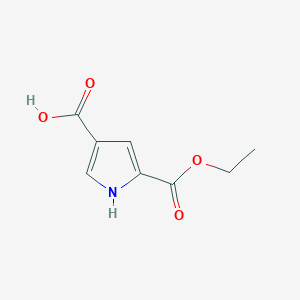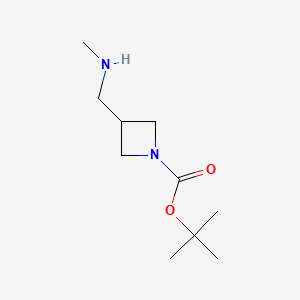
4-(4-Aminophenoxy)benzamide
Overview
Description
Mechanism of Action
Target of Action
The primary target of 4-(4-Aminophenoxy)benzamide is the MET protein . This protein plays a crucial role in cellular processes such as proliferation, survival, and motility .
Mode of Action
This compound interacts with its target, the MET protein, by forming key hydrogen bonds . This interaction leads to changes in the protein’s function, affecting the cellular processes it regulates .
Biochemical Pathways
The interaction of this compound with the MET protein affects various biochemical pathways. These pathways are involved in cell proliferation, survival, and motility . The downstream effects of these changes can lead to alterations in cell behavior and function .
Pharmacokinetics
Amides, in general, are known to have high boiling points and are solids at room temperature . These properties could influence the bioavailability of this compound.
Result of Action
The action of this compound results in molecular and cellular effects. Specifically, it has been observed to exhibit antiproliferative activity against different cell lines . For instance, it has been found to induce apoptosis of A549 cells and block the cells mainly in the G0/G1 phase .
Action Environment
It’s known that the presence of certain impurities can significantly impact the outcome of crystallization processes , which could potentially affect the action of this compound.
Biochemical Analysis
Biochemical Properties
4-(4-Aminophenoxy)benzamide plays a significant role in biochemical reactions, particularly in the context of cancer research. It has been shown to interact with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, studies have demonstrated that this compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and survival.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. It has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by modulating the expression of genes involved in cell survival and death . Additionally, it can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the production and utilization of energy within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as kinases and other proteins involved in cell signaling pathways. By binding to these biomolecules, this compound can inhibit their activity, leading to downstream effects on cell function and survival . Additionally, it can influence gene expression by modulating the activity of transcription factors, which are proteins that regulate the transcription of genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound can lead to the accumulation of degradation products, which may have different biological activities compared to the parent compound . Additionally, the long-term effects of this compound on cellular function can vary depending on the duration and concentration of exposure.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . At high doses, this compound can exhibit toxic or adverse effects, such as organ toxicity or systemic toxicity. Therefore, it is crucial to determine the optimal dosage that maximizes the therapeutic effects while minimizing the adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities compared to the parent compound . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It can interact with transporters and binding proteins that facilitate its uptake and distribution within the cell . Additionally, the localization and accumulation of this compound within specific cellular compartments can influence its activity and function. For example, its accumulation in the nucleus can enhance its effects on gene expression, while its presence in the cytoplasm can affect cell signaling pathways.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, the presence of nuclear localization signals can direct this compound to the nucleus, where it can modulate gene expression. Similarly, its localization to the mitochondria can influence cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenoxy)benzamide typically involves the reaction of 4-aminophenol with 4-nitrobenzoyl chloride, followed by reduction of the nitro group to an amino group . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of efficient purification techniques such as recrystallization and chromatography is crucial for obtaining high-quality product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminophenoxy)benzamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and substituted benzamides .
Scientific Research Applications
4-(4-Aminophenoxy)benzamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
4-(4-Aminophenoxy)picolinamide: This compound has similar structural features but includes a picolinamide group instead of a benzamide group.
N-(4-(4-Aminophenoxy)phenyl)acetamide: This compound has an acetamide group instead of a benzamide group.
Uniqueness
4-(4-Aminophenoxy)benzamide is unique due to its specific combination of an aminophenoxy group and a benzamide core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-aminophenoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,14H2,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXRZMVBLFFQQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1372446.png)




![7-Bromo-4-chlorofuro[3,2-c]pyridine](/img/structure/B1372453.png)








